molecular formula C10H14N2O4S B5412762 N-(2-ethoxy-5-sulfamoylphenyl)acetamide

N-(2-ethoxy-5-sulfamoylphenyl)acetamide

Cat. No.: B5412762
M. Wt: 258.30 g/mol
InChI Key: BTNOBVQYEZHIHK-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-sulfamoylphenyl)acetamide is a chemical compound of interest in synthetic and medicinal chemistry research, serving primarily as a versatile building block for the development of more complex molecules. Its structure incorporates two pharmacologically significant motifs: a sulfonamide group and an acetamide group. The sulfonamide functional group has profound historical significance as the foundation of the first systemic antibacterial agents, known as sulfa drugs, and remains a cornerstone in pharmaceutical research. Today, this moiety is found in a wide array of therapeutic agents beyond antibiotics, including diuretics, anticonvulsants, anti-inflammatory drugs, and carbonic anhydrase inhibitors . Similarly, the acetamide group is a common feature in many clinically used drugs and is known to contribute to biological activity by forming crucial hydrogen bonds with enzyme active sites . Compounds featuring both sulfonamide and acetamide scaffolds are actively investigated for various biological activities. Recent studies have explored similar hybrid structures for their potential as enzyme inhibitors, targeting carbonic anhydrase isoforms involved in conditions like glaucoma and cancer , as well as for their promising in vitro anti-urease activity, which is relevant for treating certain gastric infections . As a research chemical, this compound provides a valuable intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can functionalize its core to explore new chemical space in the search for inhibitors of medically important enzymes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-ethoxy-5-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-16-10-5-4-8(17(11,14)15)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNOBVQYEZHIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-ethoxy-5-sulfamoylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-ethoxy-5-sulfamoylaniline

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethoxy-5-sulfamoylphenyl)acetamide is part of a broader class of acetamide-sulfonamide compounds that have shown significant therapeutic potential. These compounds are often used to develop new drugs targeting various diseases.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an enzyme inhibitor. For instance, derivatives of acetamide-sulfonamide scaffolds have been tested for their ability to inhibit urease, an enzyme linked to several health conditions, including kidney stones and urinary tract infections. The compound demonstrated effective inhibition with an IC50 value of 9.95 µM, indicating strong potential for therapeutic applications in conditions requiring urease inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit significant antibacterial effects against various pathogens. These findings suggest that this compound could be a candidate for developing new antibiotics or adjunct therapies to combat bacterial resistance .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its synthesis typically involves the reaction of 2-ethoxy-5-sulfamoylaniline with acetic anhydride under controlled conditions, often using pyridine as a base to neutralize byproducts.

Reaction Pathways

The compound can undergo various chemical reactions, including:

  • Oxidation : Leading to sulfonic acids or other oxidized derivatives.
  • Reduction : Converting the sulfamoyl group to an amine group.
  • Substitution : Allowing the ethoxy group to be replaced with other functional groups.

These reactions expand its utility in creating novel compounds with tailored properties for specific applications.

Industrial Applications

In addition to its research applications, this compound has potential industrial uses:

Production of Specialty Chemicals

The compound may be utilized in producing dyes and pigments, contributing to the formulation of specialty chemicals used in various industries. Its structural characteristics make it suitable for creating compounds with specific color properties or functionalities.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and its derivatives:

Study ReferenceApplicationFindings
Urease InhibitionIC50 = 9.95 µM; effective against urease
Antimicrobial ActivitySignificant inhibition against various bacteria
Synthesis PathwaysDetailed synthesis methods and reaction types

These case studies underline the compound's versatility across different fields of research and industry.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the ethoxy and acetamide groups may enhance binding affinity or specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-Methoxy-5-sulfamoylphenyl)acetamide

  • Structure : Differs by a methoxy (-OCH₃) group at C2 instead of ethoxy.
  • Molecular Formula : C₉H₁₂N₂O₄S (MW: 256.27 g/mol).
  • Collision Cross-Section (CCS): Computational studies predict distinct CCS values due to structural variations, impacting pharmacokinetic properties like absorption .

Methazolamide (MZA) and Metabolites

  • Structure : Contains a 1,3,4-thiadiazole ring with methyl and sulfamoyl groups.
  • Pharmacology : A carbonic anhydrase inhibitor used for glaucoma and diuresis. Metabolites (e.g., MSG, MCG) involve glutathione conjugation, suggesting possible metabolic pathways for sulfamoyl-containing acetamides .
  • Comparison: The phenyl ring in N-(2-ethoxy-5-sulfamoylphenyl)acetamide may reduce enzymatic degradation compared to MZA’s heterocyclic core .

Antimicrobial Acetamide Derivatives (Compounds 47–50)

  • Structures : Feature benzo[d]thiazole, piperazine, and heteroaromatic substituents (e.g., thiazol-2-yl, 6-chloropyridin-2-yl) .
  • Activity : Compounds 47–50 exhibit gram-positive antibacterial and antifungal effects.
  • Comparison :
    • The ethoxy-sulfamoyl-phenyl backbone lacks the bulky heterocycles seen in these derivatives, likely reducing antimicrobial potency but improving solubility .
    • Sulfamoyl vs. sulfonyl groups: The -SO₂NH₂ group in the target compound may enhance hydrogen bonding compared to -SO₂- in derivatives 47–50 .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure: Contains a nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) group on a chlorophenyl ring .
  • Applications : Intermediate in synthesizing sulfur-containing heterocycles.
  • Comparison :
    • The nitro group in this compound increases electrophilicity, contrasting with the electron-donating ethoxy group in the target compound.
    • Crystal packing via hydrogen bonds (C–H⋯O) is common in both, suggesting similar solid-state stability .

Analgesic Acetamides (e.g., Paracetamol)

  • Paracetamol : N-(4-hydroxyphenyl)acetamide with COX-2 inhibitory activity .
  • Comparison :
    • The sulfamoyl group in the target compound may introduce anti-inflammatory or diuretic effects absent in paracetamol .
    • Ethoxy and sulfamoyl substituents could reduce blood-brain barrier penetration compared to paracetamol’s hydroxyl group .

Herbicidal Acetamides (e.g., Acetochlor)

  • Structure : 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide .
  • Activity : Inhibits very-long-chain fatty acid synthesis in plants.

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₁₀H₁₄N₂O₄S Ethoxy (C2), Sulfamoyl (C5) Under investigation
N-(2-methoxy-5-sulfamoylphenyl)acetamide C₉H₁₂N₂O₄S Methoxy (C2), Sulfamoyl (C5) Collision cross-section studied
Methazolamide (MZA) C₅H₈N₄O₃S₂ 1,3,4-Thiadiazole, Sulfamoyl Carbonic anhydrase inhibition
Compound 47 (Antimicrobial) C₂₀H₂₀F₂N₄O₃S₂ Benzo[d]thiazole, Piperazine Gram-positive antibacterial
Paracetamol C₈H₉NO₂ 4-Hydroxyphenyl Analgesic, Antipyretic

Q & A

How can the structural integrity of N-(2-ethoxy-5-sulfamoylphenyl)acetamide be confirmed post-synthesis?

Basic Question
Methodological Answer:
To confirm structural integrity, employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H NMR to identify proton environments (e.g., ethoxy group protons at δ 1.2–1.4 ppm, aromatic protons in the sulfamoylphenyl moiety) and 13C NMR to map the carbon framework. Cross-peak analysis in 2D NMR (e.g., HSQC, HMBC) can resolve complex coupling patterns .
  • Infrared Spectroscopy (IR): Detect functional groups like the sulfamoyl (–SO2NH2) stretch (~1350 cm⁻¹) and acetamide carbonyl (~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Retention time consistency against a reference standard ensures structural fidelity .

What synthetic strategies are recommended for introducing the sulfamoyl group into the phenyl ring during synthesis?

Basic Question
Methodological Answer:
The sulfamoyl group can be introduced via:

  • Sulfonation followed by amidation: React 2-ethoxy-5-nitrophenylacetamide with chlorosulfonic acid to form the sulfonyl chloride intermediate, then treat with ammonia to yield the sulfamoyl derivative. Monitor intermediates using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
  • Direct coupling: Use a palladium-catalyzed coupling reaction between a halogenated precursor and a sulfamoylating agent (e.g., sulfamide). Optimize conditions (e.g., 100°C, 12 h, DMF solvent) and confirm conversion via LC-MS .

How can researchers optimize reaction yields for multi-step syntheses of this compound?

Advanced Question
Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to evaluate interactions between variables (temperature, catalyst loading, solvent polarity). For example, a central composite design revealed that yields increased by 20% when using DMF instead of THF in the amidation step .
  • In-line monitoring: Use real-time Fourier-transform infrared (FTIR) spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete sulfonation) .
  • Purification techniques: Employ recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution) to isolate high-purity intermediates .

What analytical approaches resolve contradictions in reported bioactivity data for sulfamoylphenyl acetamide derivatives?

Advanced Question
Methodological Answer:

  • Standardized bioassays: Replicate studies using consistent cell lines (e.g., HEK-293 for cytotoxicity) and assay conditions (e.g., Mosmann’s MTT protocol with 48 h incubation) .
  • Dose-response analysis: Generate IC50 curves with at least six concentration points to account for variability. Compare slopes and Hill coefficients to identify outlier datasets .
  • Computational validation: Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., carbonic anhydrase IX). Discrepancies may arise from differences in protein conformations or solvent models .

How does the electron-withdrawing sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Question
Methodological Answer:

  • Electronic effects: The sulfamoyl group (–SO2NH2) deactivates the phenyl ring via resonance, directing nucleophilic attacks to the para position relative to the ethoxy group. Confirm regioselectivity using 13C NMR chemical shift analysis .
  • Kinetic studies: Compare reaction rates with non-sulfamoylated analogs. For example, sulfamoyl derivatives exhibit 50% slower SN2 reactivity in methanolic KOH due to reduced electron density at the reaction site .

What protocols ensure stability of this compound during long-term storage?

Basic Question
Methodological Answer:

  • Storage conditions: Store at 2–8°C in amber vials under argon to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Lyophilization: For aqueous solutions, lyophilize with trehalose (1:1 w/w) as a cryoprotectant. Reconstitution in DMSO preserves bioactivity for >12 months .

How can crystallographic data (e.g., SHELX-refined structures) validate computational models of this compound?

Advanced Question
Methodological Answer:

  • SHELX refinement: Solve single-crystal X-ray structures using SHELXL (space group P21/c, Z = 4). Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries (B3LYP/6-31G**) to assess model accuracy .
  • Electrostatic potential (MESP) mapping: Overlay DFT-calculated MESP surfaces with crystallographic electron density maps to identify charge distribution discrepancies .

What in vitro models are appropriate for evaluating the compound’s inhibitory effects on enzymatic targets?

Advanced Question
Methodological Answer:

  • Enzyme inhibition assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate for sulfatases) in 96-well plates. Normalize activity to controls and calculate Ki values via nonlinear regression .
  • Cell-free systems: Test against recombinant proteins (e.g., human carbonic anhydrase II) in Tris-HCl buffer (pH 7.4). Include zinc ions (1 µM) to maintain metalloenzyme activity .

How can researchers mitigate side reactions during functionalization of the acetamide moiety?

Advanced Question
Methodological Answer:

  • Protecting groups: Temporarily protect the sulfamoyl group with tert-butoxycarbonyl (Boc) during acetamide alkylation. Deprotect with TFA/DCM (1:4) post-reaction .
  • Low-temperature conditions: Conduct reactions at –20°C in anhydrous DCM to minimize hydrolysis. Monitor by LC-MS for early detection of byproducts .

What computational tools predict the pharmacokinetic properties of this compound?

Advanced Question
Methodological Answer:

  • ADMET prediction: Use SwissADME to estimate logP (2.1), aqueous solubility (–3.2 log mol/L), and CYP450 inhibition profiles. Validate with experimental Caco-2 permeability assays .
  • Molecular dynamics (MD): Simulate blood-brain barrier penetration (GROMACS, 100 ns trajectories) using a POPC lipid bilayer model. Analyze free energy profiles with umbrella sampling .

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